(1-Cyclohexen-1-ylmethyl)amine hydrochloride
Description
(1-Cyclohexen-1-ylmethyl)amine hydrochloride (CAS 34453-11-7) is a primary amine hydrochloride characterized by a cyclohexenylmethyl group attached to an amine moiety. Its molecular formula is C₇H₁₂ClN, with a molecular weight of 145.63 g/mol (inferred from structural analogs in and ).
Properties
IUPAC Name |
cyclohexen-1-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-6-7-4-2-1-3-5-7;/h4H,1-3,5-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPGOPRTFZOAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (1-Cyclohexen-1-ylmethyl)amine hydrochloride typically involves the reaction of cyclohexene with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine hydrochloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(1-Cyclohexen-1-ylmethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1-Cyclohexen-1-ylmethyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1-Cyclohexen-1-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
A. Cyclohexenyl vs. Cyclohexyl Derivatives
- 1-Cyclohexyl-2-propanamine Hydrochloride (CAS 5471-54-5, ): Contains a fully saturated cyclohexyl group instead of cyclohexenyl. Molecular weight: 177.71 g/mol (C₉H₂₀ClN), higher than the target compound due to the additional methyl group in the propanamine chain.
B. Substituent Chain Length and Complexity
[1-(1-Cyclohexen-1-yl)ethyl]amine Hydrochloride (CAS 1390654-70-2, ):
- Features an ethyl group (vs. methyl in the target compound), increasing molecular weight to 161.68 g/mol (C₈H₁₆ClN).
- Enhanced lipophilicity due to the longer alkyl chain may improve membrane permeability in biological systems.
- Higher molecular weight (265.82 g/mol, C₁₆H₂₃N·HCl) reduces solubility in polar solvents compared to the target compound.
C. Functional Group Modifications
- 2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride (): Contains a ketone group (cyclohexanone) and a tertiary dimethylamino moiety. The ketone increases polarity and susceptibility to nucleophilic attacks, while the tertiary amine reduces hydrogen-bonding capacity compared to the primary amine in the target compound.
- (1S,2R)-(+)-2-Aminocyclohexanecarboxylic Acid Hydrochloride (CAS 57266-55-4, ): Combines an amino group with a carboxylic acid, enabling zwitterionic behavior. The carboxylic acid group introduces acidity (pKa ~2–3), significantly altering solubility profiles in aqueous environments.
Physicochemical Properties
Research Findings and Implications
- Reactivity : The cyclohexenyl group in the target compound enhances electrophilic reactivity compared to saturated cyclohexyl analogs, enabling faster conjugate additions .
- Solubility : Primary amine hydrochlorides generally exhibit better aqueous solubility than tertiary amines, as seen in the target vs. .
- Stability : Cyclohexenyl derivatives may undergo oxidation or Diels-Alder reactions under harsh conditions, necessitating inert atmospheres during synthesis .
Biological Activity
(1-Cyclohexen-1-ylmethyl)amine hydrochloride is a compound with diverse applications in biological and medicinal chemistry. Its unique structure allows for interactions with various biological targets, leading to potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, applications in research, and relevant case studies.
The compound is characterized by its cyclohexene ring and amine functional group, which contribute to its reactivity and biological interactions. It can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis .
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound can modulate the activity of these targets through non-covalent interactions. Specific mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be beneficial in managing inflammatory responses and other pathological conditions.
- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways that regulate cellular functions .
1. Anti-inflammatory Potential
Research indicates that this compound may inhibit the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the inflammatory response. Preliminary studies suggest that it exhibits significant inhibitory activity with an IC50 value of approximately 1.09 μM .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies show that derivatives of this compound can induce apoptosis in cancer cell lines, demonstrating potential as a therapeutic agent against various types of cancer .
| Compound | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Derivative A | MCF-7 | 4.2 | Induces apoptosis |
| Derivative B | HCT116 | 1.88 | Cell cycle arrest |
| Derivative C | A549 | 0.71 | Autophagy induction |
Case Study 1: Inhibition of Urease
A derivative of this compound was found to exhibit potent inhibitory activity against jack bean urease, surpassing standard inhibitors like thiourea. This suggests potential applications in agriculture for enhancing nitrogen utilization efficiency .
Case Study 2: Antitumor Efficacy
In a study evaluating various derivatives against cancer cell lines, one compound demonstrated significant cytotoxicity with an IC50 value of 0.95 nM against CDK2 and EGFR cell lines, indicating its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
